![molecular formula C15H16FN3O B6749283 [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6749283.png)
[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones, which have similar structural features and biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, such as fluoroanilines and fluorobenzenes, which share similar chemical properties and reactivity.
Methylpyrazole derivatives: Compounds with a methylpyrazole moiety, such as methylpyrazolines and methylpyrazolidines, which exhibit similar pharmacological profiles
Uniqueness
The uniqueness of [2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine and methylpyrazole moieties contribute to its binding affinity and selectivity for specific molecular targets .
Properties
IUPAC Name |
[2-(3-fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18-10-12(9-17-18)15(20)19-7-3-6-14(19)11-4-2-5-13(16)8-11/h2,4-5,8-10,14H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCHFFQJLRXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
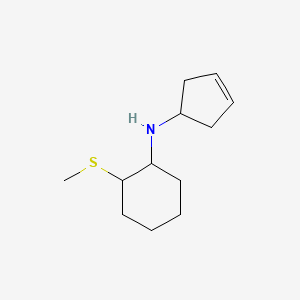
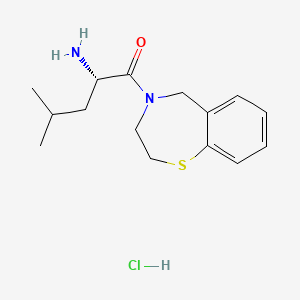
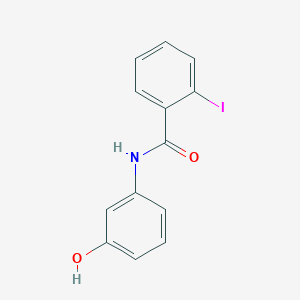
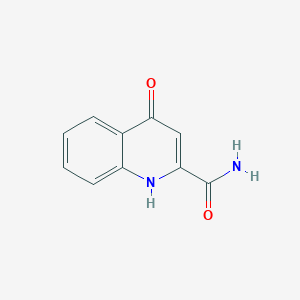
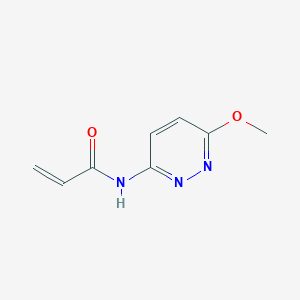
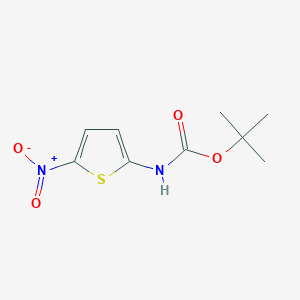
![1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6749248.png)
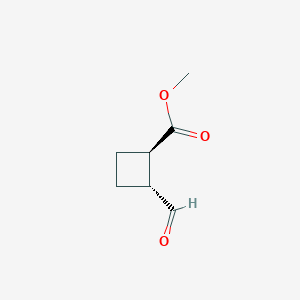
![4-chloro-N-[1-(dimethylsulfamoyl)piperidin-3-yl]benzamide](/img/structure/B6749258.png)
![[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749274.png)
![2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6749280.png)
![1,5-Dimethyl-2-phenyl-4-[(3-pyrrolidin-1-ylpropylamino)methyl]pyrazol-3-one](/img/structure/B6749294.png)
![N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6749299.png)
![N-[(2-methoxyphenyl)methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B6749306.png)
